![molecular formula C7H7N3O B15278341 6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. It is known for its potential biological activities and is used as a scaffold for the development of various biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the reaction of 2-aminopyridine with formamide under reflux conditions . Another method involves the use of a visible-light-mediated fluoroalkylation/cyclization tandem process, which constructs the compound in the presence of sodium fluoroalkylsulfonates and avoids the need for external oxidants or photocatalysts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
化学反応の分析
Types of Reactions
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives, such as C5–C6 unsaturated systems.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air or oxygen for oxidation, reducing agents like hydrogen or hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include unsaturated derivatives, fully saturated compounds, and substituted pyrido[3,4-d]pyrimidines. These products can exhibit different biological activities and properties .
科学的研究の応用
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one involves its interaction with specific molecular targets and pathways. For example, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. It can also modulate receptor functions by interacting with receptor binding sites and altering their signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.
類似化合物との比較
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: This compound has a similar bicyclic structure but differs in the degree of saturation and substitution patterns.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This derivative has additional chlorine substituents, which can influence its chemical reactivity and biological activity.
7-Benzyl-2,4-dichloro-5H,6H,8H-pyrido[3,4-d]pyrimidine: This compound features a benzyl group and chlorine substituents, providing unique properties compared to the parent compound.
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse biological activities, making it a valuable scaffold for drug discovery and development .
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H7N3O/c11-7-6-5(1-2-9-7)3-8-4-10-6/h3-4H,1-2H2,(H,9,11) |
InChIキー |
NIUZVVDOSYWDSJ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C2=NC=NC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


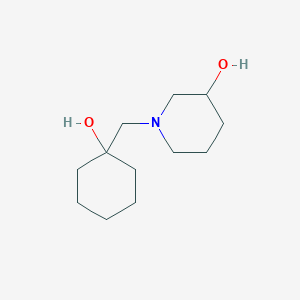
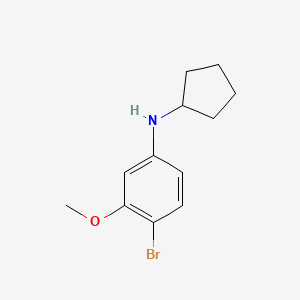
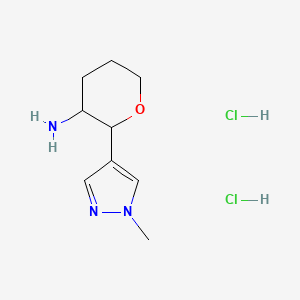
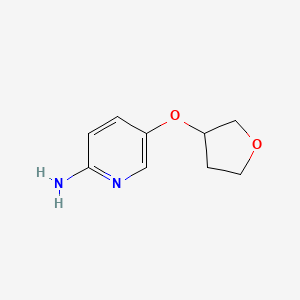
![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)
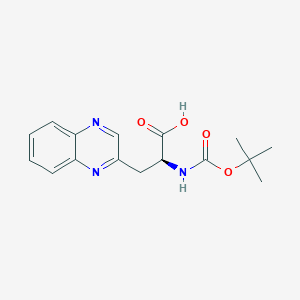
![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)
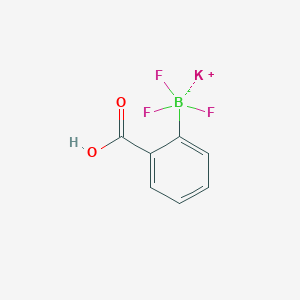
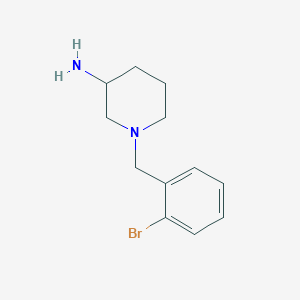
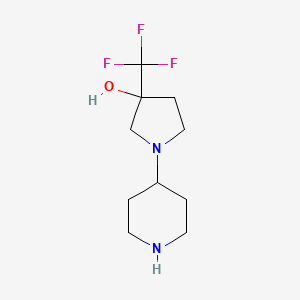
![4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15278331.png)


![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)
